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Introduction

Silicon nitride (SiNx) thin films are integral components in the semiconductor and
optoelectronics industries, serving as passivation layers, dielectric materials, and antireflection
coatings.[1][2] The precise control and characterization of their optical properties and thickness
are critical for device performance. Spectroscopic ellipsometry is a non-destructive and highly
sensitive optical technique widely employed for this purpose.[1] This application note provides
a detailed protocol for the characterization of silicon nitride thin films using spectroscopic
ellipsometry, including data acquisition, modeling, and analysis.

Principle of Spectroscopic Ellipsometry

Spectroscopic ellipsometry measures the change in the polarization state of light upon
reflection from a sample surface. The measured parameters are the amplitude ratio, W (Psi),
and the phase difference, A (Delta), between the p- and s-polarized components of the
reflected light. These parameters are related to the complex reflectance ratio (p) of the sample:

p=rp/rs=tan(¥) * eiA

where rp and rs are the complex reflection coefficients for p- and s-polarized light, respectively.
By analyzing the wavelength dependence of W and A, the thickness and optical constants
(refractive index, n, and extinction coefficient, k) of the thin film can be determined with high
precision.[1]
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Experimental Protocol

This protocol outlines the steps for characterizing a silicon nitride thin film deposited on a
silicon substrate.

Sample Preparation

o Substrate Cleaning: Begin with a clean, polished single-crystal silicon (c-Si) wafer. A
standard RCA clean or a dip in dilute hydrofluoric acid (HF) to remove the native oxide is
recommended for optimal results. Ensure the substrate is thoroughly rinsed with deionized
water and dried with nitrogen gas.

o Film Deposition: Deposit the silicon nitride thin film onto the prepared silicon substrate
using a suitable deposition technique such as Plasma-Enhanced Chemical Vapor Deposition
(PECVD) or Low-Pressure Chemical Vapor Deposition (LPCVD).[2] The deposition
parameters (e.g., precursor gas flow rates, temperature, pressure, and RF power) will
influence the film's properties.

Ellipsometry Data Acquisition

e Instrument Setup:

o Power on the spectroscopic ellipsometer and allow the light source (typically a Xenon
lamp) to stabilize.

o Perform the necessary instrument calibration procedures as per the manufacturer's
instructions. This may include straight-through alignment and calibration on a reference
sample.

e Sample Mounting:
o Mount the silicon nitride coated silicon wafer onto the sample stage.

o Adjust the sample height and tilt to ensure the light beam is properly focused on the center
of the film.

¢ Measurement Parameters:
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o Angle of Incidence (AOI): Set the angle of incidence. For silicon nitride on silicon, a
common starting point is 70°. Multiple angles of incidence (e.g., 65°, 70°, 75°) can be used
to increase the accuracy of the results.[3]

o Wavelength Range: Select the desired spectral range. A typical range for characterizing
silicon nitride is from the ultraviolet (UV) to the near-infrared (NIR), for example, 250 nm
to 1700 nm.[1]

» Data Collection:
o Initiate the measurement to acquire the ellipsometric spectra (¥ and A vs. wavelength).

o Save the acquired raw data for subsequent analysis.

Data Analysis and Modeling

o Software: Utilize the ellipsometer's software for data analysis (e.g., J.A. Woollam's
CompleteEASE, Horiba's DeltaPsi2).

 Building the Optical Model:

o Substrate: Define the substrate as crystalline silicon (c-Si). The optical constants of c-Si
are well-known and are typically available in the software's material library.

o Film Layer: Add a layer on top of the substrate to represent the silicon nitride film.

o Dispersion Model: Select an appropriate dispersion model to describe the optical
constants of the silicon nitride film. Common choices include:

» Cauchy Model: Suitable for transparent or weakly absorbing films in the visible and NIR
regions.[1][4] The refractive index n is described by the equation: n(A) = A + B/A2 + C/A\%,

[5]

» Tauc-Lorentz Model: A more general model that is effective for amorphous materials
and can describe the absorption onset in the UV region.[1][6]

o Surface Roughness (Optional but Recommended): Add a surface roughness layer on top
of the silicon nitride film. This layer is typically modeled as an effective medium
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approximation (EMA), often using the Bruggeman model, as a mixture of the underlying
film material (e.g., 50% SiNx) and voids (50% air).[7]

 Fitting the Model to the Data:

o Initial Guesses: Provide initial estimates for the thickness of the silicon nitride film and
the surface roughness layer, as well as the parameters of the chosen dispersion model.

o Fitting Procedure: Perform a regression analysis (e.g., Levenberg-Marquardt algorithm) to
minimize the difference between the experimental data (W and A) and the data generated
from the optical model. The software will vary the unknown parameters (thicknesses and
dispersion model parameters) to achieve the best fit.

o Goodness of Fit: Evaluate the quality of the fit by examining the Mean Squared Error
(MSE) or Chi-squared (x?) value. A lower value indicates a better fit.[1] Visually inspect the
agreement between the experimental and modeled curves.

o Extracting Results:

o Once a good fit is achieved, the software will provide the determined values for the
thickness of the silicon nitride film and the surface roughness layer.

o The refractive index (n) and extinction coefficient (k) spectra of the silicon nitride film will
also be generated based on the fitted dispersion model parameters.

Data Presentation

The quantitative results of the ellipsometry analysis should be summarized in a clear and

organized manner.

Table 1: Film Thickness and Surface Roughness

Parameter Value Unit

Silicon Nitride Film Thickness Value nm

Surface Roughness Layer
Value nm
Thickness
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Table 2: Optical Properties of Silicon Nitride at Specific Wavelengths

Wavelength (nm) Refractive Index (n) Extinction Coefficient (k)
350 Value Value
633 Value Value
1550 Value Value

Note: The values for n and k are dependent on the deposition conditions and stoichiometry of
the silicon nitride film. For instance, as-deposited silicon nitride films have shown a
refractive index in the range of 1.881 - 1.931 at a wavelength of 350 nm.[1]

Visualizations
Experimental Workflow
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Caption: Experimental workflow for silicon nitride characterization.
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Caption: Layer model for ellipsometric data analysis.

Conclusion

Spectroscopic ellipsometry is a powerful and reliable technique for the characterization of
silicon nitride thin films. By following the detailed protocol for data acquisition and employing
an appropriate optical model for data analysis, researchers can accurately determine the film
thickness, surface roughness, and optical constants (n and k). This information is crucial for the
quality control and optimization of silicon nitride films in various technological applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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